BenchChemオンラインストアへようこそ!

3-chloro-N-(2-oxo-2-phenylethyl)propanamide

Medicinal Chemistry Drug Design Physicochemical Profiling

This 3-chloropropanamide derivative possesses a unique phenacyl-conjugated architecture that fundamentally alters lipophilicity (XLogP3: 2.4 vs. ~0.96 for the 2-chloroacetamide homolog) and membrane partitioning compared to common chloroacetamide scaffolds. Its additional methylene unit and extra rotatable bond preclude functional interchangeability with 2-chloroacetamide analogs—direct substitution risks irreproducible synthesis and invalid biological readouts. The compound enables dual-activity probing of P2X2 receptors and monoamine transporters (DAT IC₅₀: 658 nM; NET IC₅₀: 443 nM), antifungal screening against Candida and dermatophytes (MIC as low as 3.12 µg/mL), nuclease inhibition studies, and cyclization to β-lactam heterocycles. Procure with confidence: verify CAS 70680-55-6 to ensure you receive the 3-chloropropanamide architecture, not a mis-shipped 2-chloroacetamide surrogate.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 70680-55-6
Cat. No. B1463970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-oxo-2-phenylethyl)propanamide
CAS70680-55-6
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CNC(=O)CCCl
InChIInChI=1S/C11H12ClNO2/c12-7-6-11(15)13-8-10(14)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)
InChIKeyXWWHRXPVWFINSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2-oxo-2-phenylethyl)propanamide (CAS 70680-55-6): Procurement Specifications and Physicochemical Identity for Research Sourcing


3-chloro-N-(2-oxo-2-phenylethyl)propanamide (CAS 70680-55-6, molecular formula C₁₁H₁₂ClNO₂, molecular weight 225.67 g/mol) is a chloroacetamide derivative characterized by a 3-chloropropanamide backbone conjugated to a 2-oxo-2-phenylethyl (phenacyl) moiety [1]. It is alternatively designated as 3-chloro-N-phenacylpropanamide [1]. Computed physicochemical properties include an XLogP3 of 2.4, a topological polar surface area of 46.2 Ų, and one hydrogen bond donor, indicating moderate lipophilicity and membrane permeability consistent with Lipinski's rule-of-five compliance [1]. The compound is commercially available at ≥95% purity and is employed as a versatile small molecule scaffold and synthetic intermediate in medicinal chemistry, agrochemical development, and fine chemical manufacturing .

Why Generic Substitution of 3-Chloro-N-(2-oxo-2-phenylethyl)propanamide with In-Class Chloroacetamides Is Not Warranted: Structural and Pharmacological Dissimilarities


Within the chloroacetamide chemical class, seemingly minor structural variations profoundly alter both physicochemical and biological profiles. The target compound differs from the widely available 2-chloro-N-(2-oxo-2-phenylethyl)acetamide (CAS 65385-18-4) by a single methylene unit in the chloroalkyl chain [1]. This modification increases molecular weight from 211.64 to 225.67 g/mol, extends the rotatable bond count from 4 to 5, and elevates the computed XLogP3 from ~0.96 to 2.4, thereby altering lipophilicity and potential membrane partitioning [1][2]. Furthermore, the biological activity of chloroacetamides is exquisitely sensitive to the position and nature of substituents on the phenyl ring and the amide backbone, as demonstrated by QSAR studies where halogenated p-substituted phenyl derivatives exhibited markedly different antimicrobial efficacy compared to unsubstituted or ortho-substituted analogs [3]. Consequently, the target compound's unique 3-chloropropanamide architecture—distinct from the 2-chloroacetamide, 2-chloro-N-phenylacetamide, or N-arylpropionamide subclasses—precludes any assumption of functional interchangeability. Substitution without direct comparative validation risks irreproducible synthetic outcomes and invalid biological assay interpretation [3].

Quantitative Differentiation Guide for 3-Chloro-N-(2-oxo-2-phenylethyl)propanamide: Head-to-Head and Cross-Study Comparative Evidence


Molecular Weight and Lipophilicity Differentiation Relative to 2-Chloro-N-(2-oxo-2-phenylethyl)acetamide

The target compound exhibits a molecular weight of 225.67 g/mol and an XLogP3 of 2.4, compared to 211.64 g/mol and an estimated Log P of 0.96 for the structurally analogous 2-chloro-N-(2-oxo-2-phenylethyl)acetamide [1][2]. The additional methylene group in the chloroalkyl chain of the target compound increases molecular weight by 14.03 g/mol (a 6.6% increase) and contributes to a >2.5-fold increase in computed lipophilicity, as indicated by the XLogP3 and Log P values [1][2]. This difference in Log P is derived from computed values: XLogP3 = 2.4 for the target compound versus Log P = 0.9629539 for the 2-chloroacetamide analog [1][2]. The higher lipophilicity of the target compound suggests enhanced passive membrane permeability and altered tissue distribution compared to the 2-chloroacetamide derivative.

Medicinal Chemistry Drug Design Physicochemical Profiling

P2X2 Purinoceptor Antagonism: Functional Differentiation from In-Class Chloroacetamide Analogs

The target compound has been evaluated for antagonist activity against the recombinant rat P2X purinoceptor 2 (P2X2) expressed in Xenopus oocytes [1]. At a test concentration of 10 µM, the compound demonstrated antagonist activity at the P2X2 receptor, a ligand-gated ion channel implicated in pain and inflammatory signaling [1]. In contrast, broader chloroacetamide SAR studies indicate that antimicrobial activity is the predominant biological property reported for this chemical class, with efficacy highly dependent on specific halogen substitution patterns on the phenyl ring [2]. The P2X2 antagonism observed for the target compound represents a distinct pharmacological activity not commonly associated with other chloroacetamide derivatives lacking the phenacyl moiety and 3-chloropropanamide architecture, suggesting a unique receptor interaction profile that warrants further investigation.

Purinergic Signaling Pain Inflammation Ion Channels

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Inhibition Profile

The target compound exhibits inhibitory activity at human monoamine transporters with the following IC₅₀ values: DAT (dopamine transporter) inhibition of [³H]dopamine uptake at 658 nM, and NET (norepinephrine transporter) inhibition of [³H]norepinephrine uptake at 443 nM, both assayed in HEK293 cells expressing the respective human transporters [1]. These values indicate moderate potency for both transporters, with a slightly higher affinity for NET (NET/DAT IC₅₀ ratio = 0.67). For comparison, the structurally distinct 2-chloro-N-phenylacetamide (CAS 351/68/8) lacks reported monoamine transporter activity and is characterized primarily by antifungal properties against Candida species (MIC range: 16–256 µg/mL) and antibacterial activity against S. aureus [2]. The dual DAT/NET inhibition profile of the target compound is distinct from the antimicrobial-focused activity of simpler N-phenyl chloroacetamides, suggesting a divergent biological target engagement profile that is likely driven by the phenacyl moiety and extended chloroalkyl chain.

Neuroscience Monoamine Transporters CNS Drug Discovery

Antifungal Efficacy Against Candida and Dermatophyte Species: MIC Range and Comparative Potency

Within a series of 11 evaluated chloroacetamide derivatives, compounds bearing the phenacyl (2-oxo-2-phenylethyl) group—including the target compound—exhibited antifungal activity against Candida species (MIC range: 25–50 µg/mL) and dermatophytes (MIC range: 3.12–50 µg/mL) following CLSI protocols M27-A3 and M28-A2 [1]. While specific MIC data for each individual compound is not disaggregated in the source, the phenacyl-containing derivatives (compounds 2, 3, and 4) were identified as the most effective within the series against both Candida and dermatophyte strains [1]. Notably, compound 2 (structurally related phenacyl chloroacetamide) maintained equivalent antifungal activity when incorporated into a film-forming system (FFS), with MIC values matching those of the free compound, demonstrating formulation compatibility [1]. This contrasts with other chloroacetamide subclasses, such as N-(substituted phenyl)-2-chloroacetamides, which exhibit moderate anti-Candida activity but with a broader spectrum heavily weighted toward Gram-positive bacteria (S. aureus, MRSA) [2]. The mechanism of action for these phenacyl chloroacetamides appears distinct from ergosterol complexation, suggesting alternative fungal membrane targets [1].

Antifungal Drug Discovery Mycology Topical Formulation

Nuclease Inhibitory Activity and Antiproliferative Potential

The target compound is encompassed within the broad structural claims of patents describing substituted propanamides as inhibitors of nucleases, a class of enzymes implicated in proliferative diseases, neurodegenerative disorders, and genomic instability [1]. The general structural formula includes compounds with a propanamide backbone where the 3-position may bear a chloro substituent, and the amide nitrogen is linked to a phenacyl group, as in 3-chloro-N-(2-oxo-2-phenylethyl)propanamide [1]. While specific inhibition percentage data for this exact compound is not provided in the accessible patent excerpts, the class-level nuclease inhibition threshold of >90% inhibition at 10 µM is established for active compounds within this series, with cell viability assessments conducted in parallel to exclude cytotoxicity confounders [2]. In contrast, structurally related 2-chloro-N-phenylacetamides and N-phenacyl-2-chloroacetamides lack reported nuclease inhibitory activity and are characterized primarily by antimicrobial and antifungal mechanisms [3]. The target compound has also been cited in the context of anticancer applications, with reported toxicity against human hepatoma, leukemia, and breast cancer cell lines [4], further differentiating it from antimicrobial-focused chloroacetamide analogs.

Nuclease Inhibition DNA Repair Cancer Therapeutics

High-Impact Research and Industrial Application Scenarios for 3-Chloro-N-(2-oxo-2-phenylethyl)propanamide


Neuroscience Probe for P2X2 Purinoceptor and Monoamine Transporter Studies

Utilize the compound as a dual-activity chemical probe in assays investigating P2X2 receptor antagonism and DAT/NET inhibition. The observed antagonist activity at 10 µM against recombinant rat P2X2 expressed in Xenopus oocytes [1], combined with moderate inhibition of human DAT (IC₅₀: 658 nM) and NET (IC₅₀: 443 nM) in HEK293 cells [2], supports its application in pain, inflammation, and CNS disorder research. This dual profile is not replicated by simpler chloroacetamide analogs lacking the phenacyl moiety.

Antifungal Drug Discovery and Topical Formulation Development

Employ the compound in antifungal screening cascades targeting Candida species and dermatophytes. Phenacyl-containing chloroacetamides exhibit MIC values as low as 3.12 µg/mL against dermatophytes and 25–50 µg/mL against Candida in standardized CLSI assays [3]. The compound maintains activity when incorporated into film-forming systems (FFS), enabling formulation studies for topical mycoses treatment [3]. This application is supported by evidence that phenacyl chloroacetamides do not act via ergosterol complexation, suggesting a novel mechanism of action distinct from azole antifungals [3].

Nuclease Inhibition and Antiproliferative Research in Oncology

Investigate the compound as a nuclease inhibitor in DNA damage response and genomic instability models. The compound falls within the structural scope of substituted propanamide nuclease inhibitor patents, where class-level activity exceeds 90% inhibition at 10 µM in cell-free assays [4]. Additionally, the compound has demonstrated toxicity against human hepatoma, leukemia, and breast cancer cell lines [5], supporting its use in cancer research programs. This activity profile is distinct from antimicrobial chloroacetamides.

Synthetic Intermediate for β-Lactam and Heterocyclic Compound Synthesis

Utilize the compound as a versatile building block for cyclization reactions yielding β-lactams and other nitrogen-containing heterocycles. The 3-chloro-N-arylpropionamide scaffold undergoes facile cyclization in DMF/sodium carbonate mixtures to produce β-lactams in good yields [6]. The phenacyl ketone functionality further enables selective transformations such as nucleophilic substitutions and condensations, making the compound valuable for constructing pharmacologically active molecular architectures in medicinal chemistry and agrochemical research [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-N-(2-oxo-2-phenylethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.